molecular formula C10H9BrF3NO2S B578339 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1330750-34-9

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B578339
CAS No.: 1330750-34-9
M. Wt: 344.146
InChI Key: IJEJCBQLVWQHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1330750-34-9) is a high-purity chemical intermediate with significant relevance in modern medicinal chemistry and drug discovery. Its molecular formula is C 10 H 9 BrF 3 NO 2 S and it has a molecular weight of 344.15 g/mol . This benzenesulfonamide derivative is professionally applied in the discovery and optimization of novel therapeutic agents, particularly in oncology. It serves as a key structural motif in the development of potent Oxidative Phosphorylation (OXPHOS) inhibitors, which represent a promising strategy for treating select cancers, including pancreatic cancer, that are dependent on aerobic metabolism . Furthermore, benzenesulfonamide compounds are investigated as valuable intermediates in the synthesis of tyrosine kinase inhibitors and Discoidin Domain Receptors (DDR1/2) inhibitors, which are being explored for the treatment of conditions like idiopathic pulmonary fibrosis . The compound's structure, featuring a bromo substituent and a lipophilic trifluoromethyl group, makes it a versatile building block for Structure-Activity Relationship (SAR) studies, aiding in the modulation of potency, selectivity, and metabolic stability of drug candidates . Applications & Research Value: • Anticancer Research: Used in the development of OXPHOS inhibitors that disrupt mitochondrial ATP production in cancer cells, leading to cytotoxicity . • Kinase Inhibition: Serves as a synthetic intermediate for inhibitors targeting kinases like DDR1/2 and B-Raf, which are implicated in cancer and fibrotic diseases . • SAR Studies: The cyclopropyl group and halogenated aromatic system are critical for optimizing drug-like properties, including permeability and aqueous solubility . Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should review the relevant Material Safety Data Sheet (MSDS) prior to handling and adhere to all applicable safety protocols.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2S/c11-9-4-3-7(5-8(9)10(12,13)14)18(16,17)15-6-1-2-6/h3-6,15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEJCBQLVWQHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718411
Record name 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-34-9
Record name 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Cyclopropylation: The addition of a cyclopropyl group to the nitrogen atom of the sulfonamide.

These reactions are carried out under controlled conditions, often involving the use of specific catalysts and reagents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can produce sulfonic acids or sulfinic acids .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H9_{9}BrF3_{3}NO2_{2}S
  • Molecular Weight : 344.15 g/mol
  • IUPAC Name : 4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

The presence of the bromine atom, cyclopropyl group, and trifluoromethyl group contributes to its lipophilicity and potential biological activity, making it a candidate for various applications in drug discovery and development .

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic properties:

  • Antibacterial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The introduction of the trifluoromethyl group may enhance this activity by improving membrane permeability .
  • Anticancer Properties : Research indicates that modifications in sulfonamide structures can lead to compounds with unique antitumor properties. Preliminary studies suggest that this compound may interact with enzymes involved in cancer cell proliferation pathways .

Structure-Activity Relationship Studies

The compound's unique structure allows researchers to study structure-activity relationships (SAR), which can lead to the development of more effective drugs. By modifying the chemical structure, scientists can evaluate how changes affect biological activity, thereby optimizing drug candidates for specific therapeutic targets .

Protein Degradation

Recent studies have highlighted the role of sulfonamides in protein degradation pathways. The compound is being evaluated as a potential building block for developing small-molecule degraders that target specific proteins implicated in various diseases .

Table 1: Comparison of Biological Activities

Activity TypeMechanism of ActionReferences
AntibacterialInhibition of folic acid synthesis
AnticancerInteraction with cancer cell proliferation
Protein DegradationTargeting specific proteins

Table 2: Synthesis Overview

StepDescriptionConditions
BrominationIntroduction of bromineControlled environment
Cyclopropyl Group FormationReaction with cyclopropylamineSpecific catalysts
TrifluoromethylationUse of trifluoromethylating agentsOptimized parameters

Case Studies

  • Antibacterial Efficacy : A study conducted on various sulfonamide derivatives, including this compound, revealed significant antibacterial activity against multiple strains of bacteria, suggesting its potential use as a new antibiotic agent.
  • Anticancer Research : In vitro studies demonstrated that this compound inhibited the growth of cancer cell lines, prompting further investigation into its mechanism of action and potential as an anticancer drug.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

  • Structural Differences : Celecoxib replaces the bromine and cyclopropyl groups with a pyrazole ring substituted with a 4-methylphenyl group.
  • Biological Activity : Celecoxib is a selective COX-2 inhibitor (IC₅₀ < 86 nM for COX-2 vs. >100 µM for COX-1), widely used as an anti-inflammatory drug .
  • Physicochemical Properties : Molecular weight = 381.37 g/mol; higher polarity due to the pyrazole ring compared to the brominated analog .

4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide

  • Structural Differences : The cyclopropyl group is replaced with an N-propyl chain.
  • Implications : The linear alkyl chain may increase metabolic susceptibility compared to the cyclopropyl analog, which is sterically hindered. Safety data indicate standard handling precautions for sulfonamides, including avoiding inhalation and skin contact .

SC58125 (18F-Labeled COX-2 Inhibitor)

  • Structural Differences : SC58125 lacks the bromine and cyclopropyl groups but shares the trifluoromethylbenzenesulfonamide core.
  • Biological Activity : Selective COX-2 inhibitor (IC₅₀ < 86 nM) with in vivo retention in organs expressing COX-2 (e.g., kidneys). Used as a radiotracer for PET imaging .
  • Key Contrast : The absence of bromine and cyclopropyl groups in SC58125 may reduce lipophilicity, affecting blood-brain barrier penetration .

4-Bromo-N-methylbenzenesulfonamide (CAS 703-12-8)

  • Structural Differences : Lacks both the trifluoromethyl and cyclopropyl groups.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀) Applications
Target Compound ~380 (estimated) Br, CF₃, N-cyclopropyl N/A Potential enzyme inhibition
Celecoxib 381.37 Pyrazole, CF₃ COX-2: <86 nM; COX-1: >100 µM Anti-inflammatory drug
SC58125 N/A CF₃, ¹⁸F label COX-2: <86 nM Radiotracer (PET imaging)
4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide ~363 (estimated) Br, CF₃, N-propyl N/A Research chemical
4-Bromo-N-methylbenzenesulfonamide ~234 (estimated) Br, N-methyl N/A Intermediate synthesis

Research Findings and Implications

  • Electron-Withdrawing Groups : The trifluoromethyl group enhances stability and enzyme-binding affinity in COX inhibitors, as seen in celecoxib and SC58125 .
  • Cyclopropyl vs. Alkyl Chains : The cyclopropyl group in the target compound may improve metabolic stability compared to N-propyl or N-methyl analogs, which are more prone to oxidative metabolism .
  • Bromine Substituent : The bromine atom could facilitate halogen bonding in target interactions, a feature absent in SC58125 and celecoxib .

Biological Activity

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound classified under benzenesulfonamides, known for their diverse biological activities. This compound features a unique structure that includes a bromine atom, a cyclopropyl group, and a trifluoromethyl group, contributing to its potential pharmacological properties. The compound's molecular formula is C10H9BrF3NO2SC_{10}H_9BrF_3NO_2S with a molecular weight of approximately 344.15 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. These interactions can modulate the activity of these targets, influencing several biochemical pathways. For instance, the compound may act as an enzyme inhibitor, impacting metabolic processes and signaling pathways relevant to disease mechanisms .

Biological Activity Overview

Research indicates that compounds in the benzenesulfonamide class exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of this compound have been explored in the context of its structural features, which enhance its binding affinity to target proteins.

Table 1: Summary of Biological Activities

Activity Type Description
AntimicrobialPotential activity against bacterial strains.
AntiviralInvestigated for effects on viral replication.
AnticancerInhibition of cancer cell proliferation observed in preliminary studies.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Preliminary studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism . The inhibition profile suggests potential applications in cancer therapy.
  • Protein Interaction Studies : A study utilizing multi-spectroscopic techniques revealed that the compound interacts with human serum albumin (HSA), which is crucial for drug distribution and efficacy in vivo. The binding constant for the HSA-complex was found to be moderate to strong, indicating favorable pharmacokinetic properties .
  • Anticancer Activity : In vitro assays have demonstrated that derivatives of benzenesulfonamides exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The presence of electron-withdrawing groups like trifluoromethyl enhances this activity .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-70.65Doxorubicin (1.93)
U-9371.54Doxorubicin (2.84)

Q & A

What are the common synthetic routes for preparing 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide, and how do reaction conditions influence yield?

Basic Research Question
A typical synthesis involves sulfonylation of a brominated benzene precursor with cyclopropylamine. For example, intermediates like 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride can react with cyclopropylamine under inert conditions (e.g., dry THF, 0–5°C) to form the sulfonamide bond . Key parameters include temperature control to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) and stoichiometric excess of cyclopropylamine to drive the reaction. Purity is often enhanced via recrystallization or column chromatography .

Advanced Research Question
Optimizing yield requires addressing steric hindrance from the trifluoromethyl and cyclopropyl groups. Microwave-assisted synthesis or using coupling agents like EDCI/HOBt may improve reaction efficiency. Kinetic studies (e.g., monitoring via <sup>19</sup>F NMR) can identify rate-limiting steps, such as nucleophilic attack by the amine . Contradictions in reported yields (e.g., 40–70%) may arise from differences in solvent polarity or amine activation methods .

What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Basic Research Question
Standard characterization includes:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the cyclopropyl group (δ ~0.5–1.5 ppm for CH2) and sulfonamide NH (δ ~5–6 ppm).
  • LC-MS/HPLC : To assess purity (>95%) and detect bromine isotopic patterns (m/z 79/81) .
  • FT-IR : Sulfonamide S=O stretches (~1350–1150 cm<sup>−1</sup>) .

Advanced Research Question
Contradictions in spectral data (e.g., NH proton splitting due to rotational isomerism) can be resolved by variable-temperature NMR or computational modeling (DFT). For example, NOESY experiments may clarify spatial interactions between the trifluoromethyl and cyclopropyl groups . Discrepancies in HPLC retention times often stem from column choice (C18 vs. phenylhexyl) or mobile-phase pH adjustments .

How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?

Basic Research Question
The bromine atom at the para position makes the compound amenable to Suzuki-Miyaura couplings. However, the electron-withdrawing trifluoromethyl group deactivates the benzene ring, requiring Pd catalysts with strong electron-donating ligands (e.g., SPhos or XPhos) . Steric hindrance from the cyclopropyl group may slow transmetallation steps, necessitating elevated temperatures (80–100°C) .

Advanced Research Question
Competing pathways (e.g., protodeboronation vs. cross-coupling) can be analyzed via Hammett plots to quantify electronic effects. Contradictions in reactivity (e.g., low yields with arylboronic acids bearing bulky substituents) may reflect steric clashes between the trifluoromethyl group and catalyst pocket . Mechanistic studies using deuterated analogs or <sup>19</sup>F NMR kinetic profiling can elucidate these effects .

What strategies are employed to study the biological activity of this compound, particularly in antimicrobial or anticancer assays?

Basic Research Question
Standard assays include:

  • MIC (Minimum Inhibitory Concentration) : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • MTT Assay : For cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Docking Studies : Targeting enzymes like dihydrofolate reductase (DHFR) due to sulfonamide’s affinity for folate-binding pockets .

Advanced Research Question
Contradictions in activity data (e.g., high in vitro potency but low in vivo efficacy) may stem from poor solubility or metabolic instability. Prodrug strategies (e.g., masking the sulfonamide as a tert-butyl carbamate) or formulation with cyclodextrins can improve bioavailability . Synchrotron-based crystallography or cryo-EM may reveal target-binding modes obscured in docking models .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic applications?

Basic Research Question
Key SAR variables include:

  • Cyclopropyl Substitution : Replacing cyclopropyl with larger groups (e.g., cyclohexyl) may enhance lipophilicity but reduce metabolic stability.
  • Trifluoromethyl Position : Meta vs. para substitution alters electron density and target binding .

Advanced Research Question
Free-Wilson analysis or 3D-QSAR can quantify contributions of substituents to activity. For example, replacing bromine with iodine may improve halogen bonding but increase molecular weight, affecting pharmacokinetics . Contradictions in SAR (e.g., enhanced activity with bulkier groups in some assays but not others) may reflect off-target effects, necessitating proteome-wide profiling .

What computational methods are used to predict the physicochemical properties and toxicity of this compound?

Basic Research Question
Tools like ACD/Labs Percepta or SwissADME predict logP (lipophilicity), solubility, and metabolic sites. For toxicity, Derek Nexus identifies structural alerts (e.g., sulfonamide hypersensitivity) .

Advanced Research Question
Machine learning models (e.g., DeepTox) can analyze high-throughput screening data to predict idiosyncratic toxicity. MD simulations assess membrane permeability, explaining discrepancies between predicted and experimental Papp values (e.g., underestimation due to rigid cyclopropyl conformation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.